
Boc-(R)-3-Amino-3-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-Amino-3-phenylpropanal is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 3-phenylpropanal backbone The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
Boc-®-3-Amino-3-phenylpropanal is a Boc-protected amino compound . The primary targets of this compound are amino groups in various biomolecules, including proteins and peptides . These amino groups play crucial roles in the structure and function of these biomolecules, influencing their stability, activity, and interactions with other molecules .
Mode of Action
The compound acts by protecting these amino groups through a process known as Boc protection . This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The resulting Boc-protected amines and amino acids are stable towards most nucleophiles and bases . This protection strategy allows for selective reactions to be carried out on other parts of the molecule without affecting the protected amino group .
Biochemical Pathways
The Boc protection and deprotection processes are part of broader biochemical pathways involved in the synthesis of complex polyfunctional molecules . These pathways are crucial in organic synthesis and peptide chemistry, where protection of amino groups is often required . The Boc group can be selectively cleaved under acidic conditions, allowing for further reactions to occur at the previously protected site .
Pharmacokinetics
The boc protection strategy is known to enhance the stability of amino compounds, potentially influencing their bioavailability
Result of Action
The primary result of the action of Boc-®-3-Amino-3-phenylpropanal is the protection of amino groups in biomolecules. This protection enhances the stability of these molecules and allows for selective reactions to be carried out on other parts of the molecule . In the context of peptide synthesis, this can facilitate the creation of complex peptides with specific structures and functions .
Action Environment
The action of Boc-®-3-Amino-3-phenylpropanal can be influenced by various environmental factors. For example, the Boc protection process is conducted under either aqueous or anhydrous conditions, and the choice of conditions can influence the efficiency of the reaction . Additionally, the Boc group is stable towards most nucleophiles and bases, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability of the Boc-protected compound .
Biochemical Analysis
Biochemical Properties
Boc-®-3-Amino-3-phenylpropanal plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including proteases and peptidases, which can cleave the Boc group under specific conditions. The interactions between Boc-®-3-Amino-3-phenylpropanal and these enzymes are crucial for its role in biochemical synthesis and modification processes .
Cellular Effects
Boc-®-3-Amino-3-phenylpropanal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can affect the compound’s ability to interact with cellular proteins and enzymes, potentially altering their activity. For example, Boc-®-3-Amino-3-phenylpropanal may inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity within the cell .
Molecular Mechanism
The molecular mechanism of Boc-®-3-Amino-3-phenylpropanal involves its interactions with biomolecules at the molecular level. The Boc group can be cleaved by specific enzymes, releasing the active amino group, which can then participate in various biochemical reactions. This process may involve enzyme inhibition or activation, binding interactions with proteins, and changes in gene expression. The precise mechanism of action depends on the specific enzymes and proteins involved in the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-®-3-Amino-3-phenylpropanal can change over time due to factors such as stability and degradation. The Boc group provides stability to the compound, but it can be cleaved under acidic conditions, leading to the release of the active amino group. Long-term studies have shown that Boc-®-3-Amino-3-phenylpropanal can have lasting effects on cellular function, depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of Boc-®-3-Amino-3-phenylpropanal vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental studies .
Metabolic Pathways
Boc-®-3-Amino-3-phenylpropanal is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The Boc group can be cleaved by specific enzymes, allowing the active amino group to participate in metabolic reactions. This process can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of Boc-®-3-Amino-3-phenylpropanal within cells and tissues are influenced by its interactions with transporters and binding proteins. The Boc group can affect the compound’s localization and accumulation within specific cellular compartments, impacting its overall activity and function .
Subcellular Localization
Boc-®-3-Amino-3-phenylpropanal is localized within specific subcellular compartments, where it can exert its effects on cellular function. The presence of targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-phenylpropanal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Protection of the Amino Group: The amino group of 3-amino-3-phenylpropanal is reacted with di-tert-butyl dicarbonate in the presence of a base to form Boc-®-3-Amino-3-phenylpropanal.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-3-phenylpropanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-phenylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Boc-®-3-Amino-3-phenylpropanoic acid
Reduction: Boc-®-3-Amino-3-phenylpropanol
Deprotection: ®-3-Amino-3-phenylpropanal
Scientific Research Applications
Boc-®-3-Amino-3-phenylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-Amino-3-phenylpropanoic acid
- Boc-®-3-Amino-3-phenylpropanol
- Fmoc-®-3-Amino-3-phenylpropanal
Uniqueness
Boc-®-3-Amino-3-phenylpropanal is unique due to its specific structure, which includes both an aldehyde and a protected amino group. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with high precision.
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCDZZHEWGTEU-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
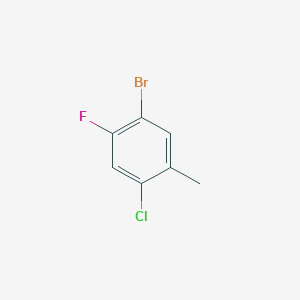
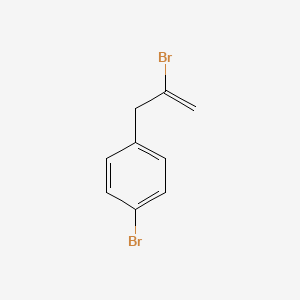

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
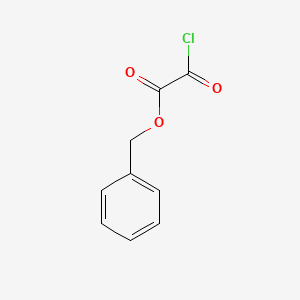
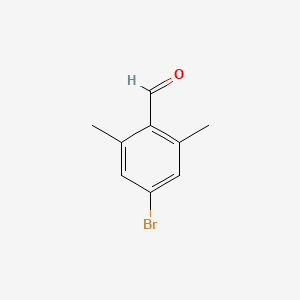
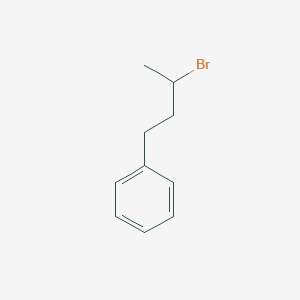
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)




